N-(6-chloropyridin-2-yl)acetamide

Overview

Description

“N-(6-chloropyridin-2-yl)acetamide” is a chemical compound with the CAS RN®: 80364-46-1 . It is used for testing and research purposes .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves various chemical techniques . For instance, one method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature .

Molecular Structure Analysis

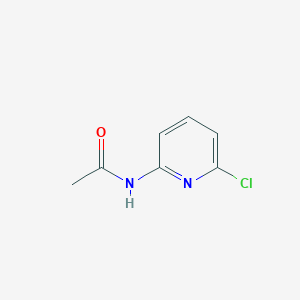

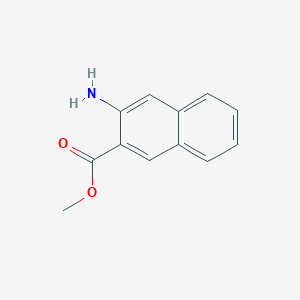

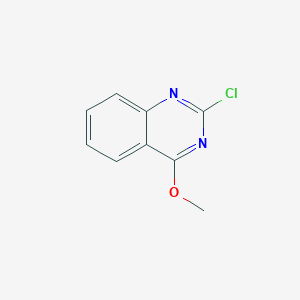

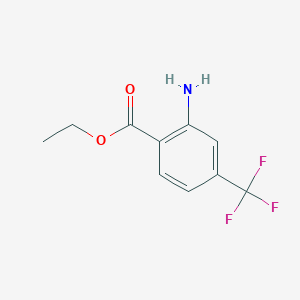

The molecular formula of “this compound” is C7H7ClN2O . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an acetamide group .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo hydrolysis, converting to corresponding phenoxy acid . It can also take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Photochemical and Thermochemical Modeling

N-(6-chloropyridin-2-yl)acetamide analogs have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and the second-order hyperpolarizability values have been investigated, suggesting potential use in optoelectronic devices (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies using compounds related to this compound have shown binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications. These studies help in understanding the molecular basis of ligand-receptor interactions, which is crucial for drug design and development (Mary et al., 2020).

Tautomerism Studies

N-(pyridin-2-yl)acetamide, a compound related to this compound, has been studied using the SIMPLE technique to understand heteroaromatic tautomerism. This research provides insights into the chemical properties and stability of these compounds, which are crucial for their application in various scientific fields (Katritzky & Ghiviriga, 1995).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

This compound derivatives have been investigated as dual inhibitors of PI3Kα and mTOR, important targets in cancer therapy. Modifications of these compounds are being explored to improve metabolic stability and efficacy, which is significant for developing new anticancer drugs (Stec et al., 2011).

Copper(II) Complexes

This compound and its derivatives are used to form copper(II) complexes. These complexes have been studied for their coordination chemistry and potential applications in environmental chemistry and biology due to their excellent chelating properties (Smolentsev, 2017).

Vibrational Spectroscopic Studies

The vibrational signatures of this compound analogs have been characterized through Raman and Fourier transform infrared spectroscopy. These studies are essential for understanding the molecular structure and properties of these compounds, which is useful in materials science and pharmaceutical research (Mary et al., 2022).

Fluorescent Probes

This compound derivatives have been synthesized and evaluated as fluorescent probes, particularly for their binding affinity to the 18-kDa translocator protein (TSPO). This is significant in the development of diagnostic tools and imaging agents in biomedical research (Wongso et al., 2021).

Mechanism of Action

Target of Action

It is known that acetamides and their derivatives can interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

Generally, the mode of action of a compound refers to how it interacts with its biological target to exert its effect. This can involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure .

Biochemical Pathways

Biochemical pathways refer to the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more components of the pathway, leading to changes in the production or degradation of certain molecules .

Pharmacokinetics

Pharmacokinetics refers to how the body handles a drug, including how quickly and completely it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized or broken down, and how it is excreted .

Result of Action

The result of a compound’s action can include changes in cellular function, alterations in the expression of certain genes, or the initiation of a cellular response .

Action Environment

Environmental factors can include the pH of the surrounding environment, the presence of other molecules or compounds, and the temperature .

Properties

IUPAC Name |

N-(6-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLSYJAUDAXCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511951 | |

| Record name | N-(6-Chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80364-46-1 | |

| Record name | N-(6-Chloropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)

![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)